Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: It can be incorporated into the design of organic photovoltaic cells and other electronic devices due to its favorable electronic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is unique due to the presence of the 4-cyanobenzamido group, which can enhance its biological activity and electronic properties compared to other thiophene derivatives. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The compound features a thiophene ring substituted with a cyanobenzamide group and a carboxylate ester, which may influence its interaction with biological targets. The presence of the cyanobenzamide moiety suggests potential for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cell proliferation or survival, thereby inducing apoptosis in cancer cells.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as cell growth and differentiation.
- DNA Interaction : The structure suggests potential interaction with DNA, possibly leading to interference with replication or transcription processes.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
Case Studies
- Study on Lung Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells, with an IC50 value of 5.44 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest at both S and G2/M phases, indicating a dual mechanism involving both cell cycle disruption and apoptosis induction .
- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased markers of cell death and decreased viability, with an IC50 value of 7.15 µM. The study also indicated that the compound did not induce autophagic cell death but rather acted through apoptosis and necrosis .
Therapeutic Implications
Given its potent cytotoxic effects against various cancer cell lines, this compound holds promise as a potential therapeutic agent for cancer treatment. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.
Properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZXAUXDVTAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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